tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound with a unique structure that combines elements of furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furo[3,2-c]pyridine core. The tert-butyl and ethynyl groups are then introduced through subsequent reactions, often involving palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethynyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its reactivity and versatility make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate include other furo[3,2-c]pyridine derivatives with different substituents. Examples include:
- 5-tert-Butyl 2-ethyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate
- 5-tert-Butyl 2-methyl 6,7-dihydrofuro[3,2-c]pyridine-2,5(4H)-dicarboxylate
Uniqueness
The uniqueness of tert-Butyl2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate lies in its specific combination of functional groups and structural features. The presence of both tert-butyl and ethynyl groups provides distinct reactivity and potential for diverse applications. This compound’s ability to undergo various chemical transformations and its potential in scientific research make it a valuable addition to the field of organic chemistry.
Biological Activity
The compound tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a member of the furo-pyridine class of compounds, which have garnered interest in medicinal chemistry due to their potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C₁₂H₁₅NO₃
- Molecular Weight : 223.27 g/mol
- CAS Number : 179060-28-7
Structural Characteristics
The compound features a furo[3,2-c]pyridine backbone with an ethynyl substituent at the 2-position and a tert-butyl ester group at the carboxylate position. This unique structure is pivotal for its biological activity.
Antiviral Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antiviral properties. These compounds have been investigated primarily as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for their effectiveness against HIV.
Case Study: NNRTI Activity
A study demonstrated that derivatives of furo-pyridine compounds showed potent inhibitory activity against HIV strains. For instance, one compound exhibited an EC₅₀ value of 10.6 nM against wild-type HIV and a similar efficacy against resistant strains, indicating a strong potential for therapeutic application in HIV treatment .
Cytotoxicity and Selectivity Index
The cytotoxicity of these compounds has been assessed to ensure safety and efficacy in potential therapeutic applications. The selectivity index (SI), which measures the ratio of cytotoxicity to antiviral potency, is crucial in evaluating the safety profile of these compounds.
Compound | EC₅₀ (nM) | CC₅₀ (nM) | Selectivity Index (SI) |
---|---|---|---|
Compound A | 10.6 | 6138 | 577 |
Compound B | 0.0055 | >221 | >40000 |
The data indicates that while some compounds exhibit low cytotoxicity, they maintain high antiviral activity, making them suitable candidates for further development .
The mechanism by which This compound exerts its biological effects involves binding to the active site of reverse transcriptase, inhibiting viral replication. Molecular docking studies suggest that specific interactions with amino acid residues are critical for binding affinity and inhibitory action .
Safety and Toxicology
Toxicological assessments have shown that while some derivatives demonstrate high antiviral potency, they also need to be evaluated for potential toxicity. Studies report no mortality in animal models at certain dosages; however, weight loss was observed in high-dose groups .
Toxicity Profile Summary
Parameter | Value |
---|---|
LD₅₀ (mouse) | >2000 mg/kg |
Body Weight Change | Abnormal decrease at 183 mg/kg |
These findings underscore the importance of careful dosage management during therapeutic development.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 2-ethynyl-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-5-11-8-10-9-15(7-6-12(10)17-11)13(16)18-14(2,3)4/h1,8H,6-7,9H2,2-4H3 |
InChI Key |
RASWIRPCBKXSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)C#C |
Origin of Product |
United States |
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